molecular formula C3H7NO2 B10760897 Alanine CAS No. 25840-84-0

Alanine

Cat. No.: B10760897
CAS No.: 25840-84-0
M. Wt: 89.09 g/mol
InChI Key: QNAYBMKLOCPYGJ-REOHCLBHSA-N
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Description

Alanine, also known as 2-aminopropanoic acid, is an alpha-amino acid that plays a crucial role in the biosynthesis of proteins. It contains an amine group and a carboxylic acid group, both attached to the central carbon atom, which also carries a methyl group side chain. This structure classifies this compound as a nonpolar, aliphatic alpha-amino acid. This compound exists in two enantiomeric forms: L-alanine and D-alanine. L-alanine is the form incorporated into proteins, while D-alanine is found in bacterial cell walls and some peptide antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alanine can be synthesized through several methods. One common method is the reductive amination of pyruvic acid with ammonia in the presence of a reducing agent such as sodium borohydride (NaBH4) . Another method involves the Strecker synthesis, where acetaldehyde, ammonia, and hydrogen cyanide react to form this compound .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. For example, Escherichia coli can be genetically engineered to overproduce this compound by introducing specific genes that enhance the metabolic pathways leading to this compound synthesis . This method is preferred due to its efficiency and lower environmental impact compared to chemical synthesis .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form pyruvate and ammonia. This reaction is catalyzed by this compound dehydrogenase.

    Reduction: this compound can be reduced to form this compound derivatives under specific conditions.

    Substitution: this compound can participate in substitution reactions, particularly in peptide bond formation during protein synthesis.

Common Reagents and Conditions:

    Oxidation: this compound dehydrogenase, NAD+ as a cofactor.

    Reduction: Sodium borohydride (NaBH4) or other reducing agents.

    Substitution: Enzymes like this compound racemase for racemization reactions.

Major Products:

Scientific Research Applications

Mechanism of Action

Alanine is similar to other nonpolar, aliphatic amino acids such as glycine, valine, leucine, and isoleucine. this compound is unique due to its simple methyl side chain, which makes it less hydrophobic compared to valine, leucine, and isoleucine. Glycine, on the other hand, has a hydrogen atom as its side chain, making it the simplest amino acid .

Comparison with Similar Compounds

  • Glycine
  • Valine
  • Leucine
  • Isoleucine

Alanine’s simplicity and versatility make it a fundamental component in various biochemical processes and industrial applications.

Properties

IUPAC Name

(2S)-2-aminopropanoic acid
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InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1
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InChI Key

QNAYBMKLOCPYGJ-REOHCLBHSA-N
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Canonical SMILES

CC(C(=O)O)N
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Isomeric SMILES

C[C@@H](C(=O)O)N
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Molecular Formula

C3H7NO2
Record name α-alanine
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Related CAS

25191-17-7
Record name L-Alanine homopolymer
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DSSTOX Substance ID

DTXSID20873899
Record name L-​Alanine
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Molecular Weight

89.09 g/mol
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Physical Description

Other Solid, Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name L-Alanine
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Boiling Point

250 °C (sublimes)
Record name (L)-ALANINE
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Solubility

Solubility in cold 80% ethanol = 0.2%, Slightly soluble in ethanol, pyridine; insoluble in ether, acetone, In water, 1.64X10+5 mg/L at 25 °C, 204 mg/mL
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Density

1.432 g/cu cm at 22 °C
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Vapor Pressure

0.00000011 [mmHg]
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Mechanism of Action

L-Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system. BCAAs are used as a source of energy for muscle cells. During prolonged exercise, BCAAs are released from skeletal muscles and their carbon backbones are used as fuel, while their nitrogen portion is used to form another amino acid, Alanine. Alanine is then converted to Glucose by the liver. This form of energy production is called the Alanine-Glucose cycle, and it plays a major role in maintaining the body's blood sugar balance.
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Color/Form

Orthorhombic crystals from water, White crystalline powder

CAS No.

56-41-7, 18875-37-1, 25191-17-7, 77160-91-9
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Melting Point

297 °C (decomposes), 300 °C
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